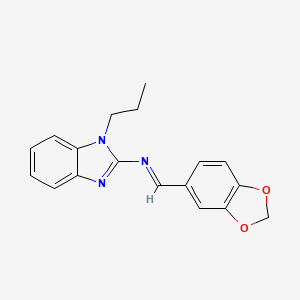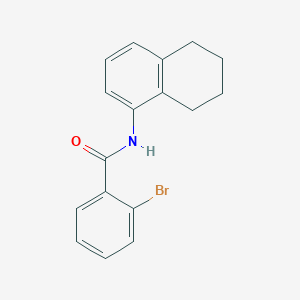![molecular formula C23H16N2O B5740018 4-[(3-benzoyl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B5740018.png)
4-[(3-benzoyl-1H-indol-1-yl)methyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3-benzoyl-1H-indol-1-yl)methyl]benzonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as BIMN and has been studied extensively for its biological and physiological effects.
作用機序
BIMN exerts its biological effects by inhibiting the activity of protein kinases, which play a crucial role in cell growth and proliferation. Specifically, BIMN inhibits the activity of the protein kinase CK2, which is overexpressed in many cancer cells. By inhibiting CK2, BIMN disrupts the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
BIMN has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, BIMN has been found to inhibit the growth of bacteria and fungi. It has also been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as arthritis.
実験室実験の利点と制限
One of the advantages of using BIMN in lab experiments is its potent biological activity. BIMN has been shown to be effective at low concentrations, making it a cost-effective tool for researchers. However, BIMN is also highly toxic, which can make it difficult to work with in the lab. Researchers must take appropriate safety precautions when handling BIMN.
将来の方向性
There are several potential future directions for research on BIMN. One area of interest is the development of BIMN derivatives that are less toxic than the parent compound. Another area of research is the identification of specific cancer types that are particularly sensitive to BIMN treatment. In addition, BIMN could be used in combination with other cancer treatments to enhance their effectiveness. Finally, BIMN could be studied for its potential use in the treatment of other diseases beyond cancer and neurodegenerative diseases.
Conclusion:
In conclusion, 4-[(3-benzoyl-1H-indol-1-yl)methyl]benzonitrile is a chemical compound with significant potential for medical research. Its potent biological activity and anti-cancer properties make it a valuable tool for researchers. However, its toxicity must be taken into account when working with the compound. With further research, BIMN and its derivatives could have a significant impact on the treatment of cancer and other diseases.
合成法
The synthesis of BIMN involves a multi-step process that starts with the reaction of 3-benzoylindole with benzyl chloride in the presence of a base. The resulting product is then reacted with 4-chlorobenzonitrile to produce BIMN. The purity of the final product can be improved through recrystallization.
科学的研究の応用
BIMN has been studied for its potential applications in cancer research. It has been found to inhibit the growth of various cancer cell lines, including breast cancer and leukemia. BIMN has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, BIMN has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
4-[(3-benzoylindol-1-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O/c24-14-17-10-12-18(13-11-17)15-25-16-21(20-8-4-5-9-22(20)25)23(26)19-6-2-1-3-7-19/h1-13,16H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQQYYGJCFHBED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[4-(dipropylamino)benzylidene]-2-furohydrazide](/img/structure/B5739945.png)
![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B5739949.png)


![1-[(4-chlorophenyl)acetyl]-4-phenylpiperazine](/img/structure/B5739973.png)
![5-allyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5739984.png)
![methyl 4-(5-{[(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)imino]methyl}-2-furyl)benzoate](/img/structure/B5739989.png)




![2,4-dimethyl-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5740012.png)

![4-{[(4-methoxyphenyl)imino]methyl}phenyl benzoate](/img/structure/B5740030.png)